molecular formula C20H20N4O B5635950 1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine

1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine

Cat. No. B5635950
M. Wt: 332.4 g/mol
InChI Key: OFRPYKQBUXIBSG-UHFFFAOYSA-N
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Description

"1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine" is a compound of interest due to its structural complexity and the presence of a piperidine ring, which is often found in compounds with biological activity. The synthesis and analysis of such molecules are crucial for understanding their potential applications and interactions.

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including etherification, hydrazonation, cyclization, and reduction, with overall yields varying based on the complexity of the substituents and reaction conditions. For example, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process resulted in an overall yield of 39% (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine" has been analyzed using techniques such as X-ray crystallography and DFT calculations. These analyses reveal the conformational preferences and stability of the molecular framework, highlighting the importance of the piperidine ring and the triazole moiety in the overall molecular architecture (Shukla et al., 2017).

Chemical Reactions and Properties

Piperidine-based compounds undergo various chemical reactions, including etherification, cyclization, and Michael addition, which are fundamental in synthesizing novel derivatives with potential biological activities. The reactions are often influenced by the nature of the substituents and reaction conditions (Fatma et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are determined through empirical studies and contribute to understanding their behavior in different environments. These properties are crucial for the formulation and development of potential applications (Ullah & Stoeckli-Evans, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in determining the potential applications of these compounds in medicinal chemistry and material science. Studies involving docking and biological assays help elucidate these properties and guide the development of novel compounds with desired activities (Thalji et al., 2013).

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

piperidin-1-yl-[3-[3-(1,2,4-triazol-4-yl)phenyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-10-2-1-3-11-23)18-8-4-6-16(12-18)17-7-5-9-19(13-17)24-14-21-22-15-24/h4-9,12-15H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRPYKQBUXIBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine

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